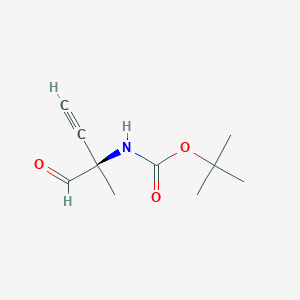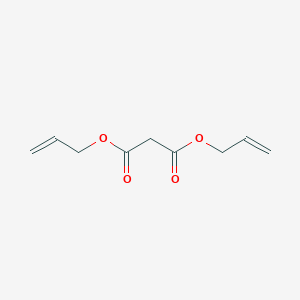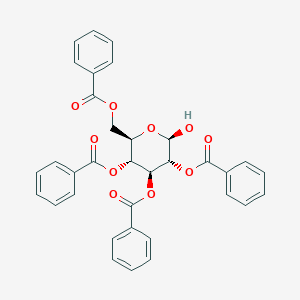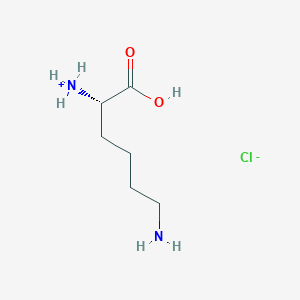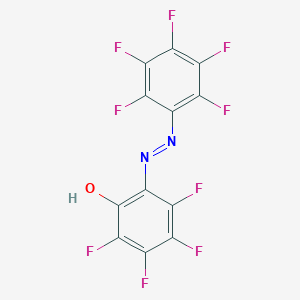
2-Hydroxynonafluoroazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxynonafluoroazobenzene is a synthetic compound that has been used in scientific research for several years. It is a fluorescent molecule that has been used extensively in biological and chemical applications. The compound is highly versatile and has been used in various research fields, including photochemistry, biochemistry, and material science.
Mecanismo De Acción
The mechanism of action of 2-Hydroxynonafluoroazobenzene involves the isomerization of the azo group. The compound can be switched between a trans and cis isomer using light. The trans isomer is non-fluorescent, while the cis isomer is highly fluorescent. The switching process involves the absorption of light by the azo group, which leads to a change in the molecular structure of the compound.
Efectos Bioquímicos Y Fisiológicos
2-Hydroxynonafluoroazobenzene has no known biochemical or physiological effects. The compound is not toxic and has been shown to be biocompatible. The compound has been used in various biological applications without any adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Hydroxynonafluoroazobenzene is its high fluorescence quantum yield. The compound is highly fluorescent, which makes it an excellent probe for biological and chemical applications. The compound also has a high photo-stability, which allows for long-term imaging experiments. However, one of the limitations of the compound is its sensitivity to pH and temperature. The compound can undergo a pH-dependent fluorescence quenching, which can affect its use in certain applications.
Direcciones Futuras
The future directions for 2-Hydroxynonafluoroazobenzene include the development of new photoswitchable molecules with improved properties. The compound can be modified to enhance its fluorescence quantum yield, photo-stability, and sensitivity to pH and temperature. The compound can also be used in the development of new sensors and molecular switches for biological and chemical applications. Additionally, the compound can be used in the development of new materials with unique fluorescent properties.
Conclusion
In conclusion, 2-Hydroxynonafluoroazobenzene is a highly versatile compound that has been used extensively in scientific research. The compound has been used in various research fields, including photochemistry, biochemistry, and material science. The compound's ability to switch between a non-fluorescent and fluorescent state using light has made it an excellent probe for biological and chemical applications. The compound's high fluorescence quantum yield and photo-stability make it an ideal candidate for long-term imaging experiments. The future directions for 2-Hydroxynonafluoroazobenzene include the development of new photoswitchable molecules with improved properties and the development of new materials with unique fluorescent properties.
Métodos De Síntesis
The synthesis of 2-Hydroxynonafluoroazobenzene involves the reaction of 4-nitrobenzenediazonium tetrafluoroborate with 1,1,2,2-tetrafluoroethene. The reaction produces a yellow-orange powder that is highly fluorescent. The compound can be purified through column chromatography or recrystallization. The yield of the synthesis process is typically around 70-80%.
Aplicaciones Científicas De Investigación
2-Hydroxynonafluoroazobenzene has been used in various scientific research applications. In photochemistry, the compound has been used as a photoswitchable fluorescent probe. The compound can be switched between a non-fluorescent and fluorescent state using light. This property has been used in the development of molecular switches and sensors. In biochemistry, the compound has been used as a fluorescent label for proteins and nucleic acids. The compound has also been used in material science for the development of fluorescent polymers and nanoparticles.
Propiedades
Número CAS |
129520-55-4 |
|---|---|
Nombre del producto |
2-Hydroxynonafluoroazobenzene |
Fórmula molecular |
C12HF9N2O |
Peso molecular |
360.13 g/mol |
Nombre IUPAC |
2,3,4,5-tetrafluoro-6-[(2,3,4,5,6-pentafluorophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12HF9N2O/c13-1-2(14)6(18)10(7(19)3(1)15)22-23-11-8(20)4(16)5(17)9(21)12(11)24/h24H |
Clave InChI |
XEWJTNYWTHONIA-FOKLQQMPSA-N |
SMILES isomérico |
C1(=C(C(=C(C(=C1F)F)F)F)F)N/N=C/2\C(=C(C(=C(C2=O)F)F)F)F |
SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)O)N=NC2=C(C(=C(C(=C2F)F)F)F)F |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)F)F)O)N=NC2=C(C(=C(C(=C2F)F)F)F)F |
Sinónimos |
2-HNFAB 2-hydroxynonafluoroazobenzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



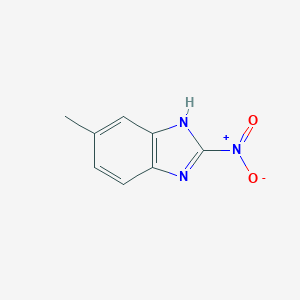
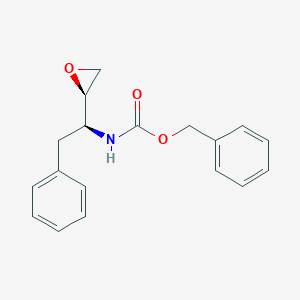
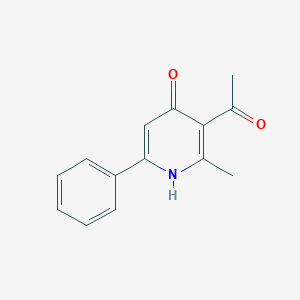
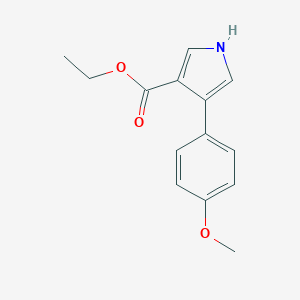
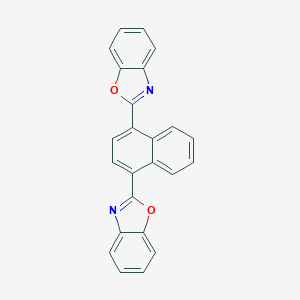
![9,9'-[(2r,3r,3as,5s,7ar,9r,10r,10as,12s,14ar)-3,5,10,12-Tetrahydroxy-5,12-Dioxidooctahydro-2h,7h-Difuro[3,2-D:3',2'-J][1,3,7,9,2,8]tetraoxadiphosphacyclododecine-2,9-Diyl]bis(2-Amino-1,9-Dihydro-6h-Purin-6-One)](/img/structure/B160587.png)
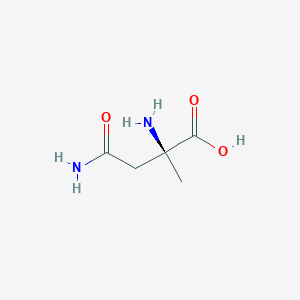
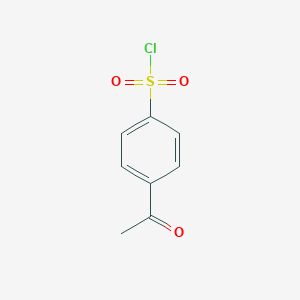
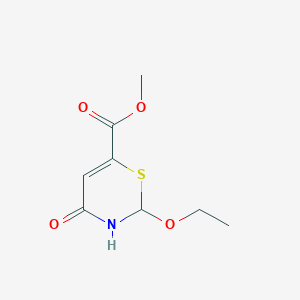
![2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanenitrile](/img/structure/B160594.png)
